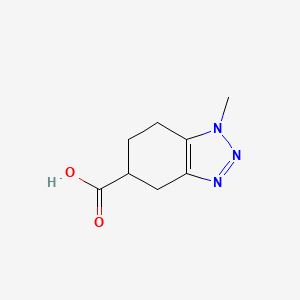

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid

Description

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring a benzotriazole core fused with a partially saturated cyclohexene ring. Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.19 g/mol. The structure includes:

- A 1,2,3-benzotriazole moiety (three nitrogen atoms in a fused benzene ring).

- A tetrahydro (4,5,6,7-tetrahydro) ring system, conferring partial saturation and conformational flexibility.

- A methyl group at position 1, influencing steric and electronic properties.

This compound is of interest in medicinal chemistry and materials science due to its dual functional groups and rigid yet flexible scaffold. Its synthesis and applications are less documented compared to analogs, but structural similarities to well-studied heterocycles suggest utility in drug design and catalysis .

Properties

IUPAC Name |

1-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h5H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMBXLDLBFZJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CC2)C(=O)O)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with sodium azide in the presence of a suitable catalyst to form the benzotriazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) undergoes typical acid-catalyzed and nucleophilic reactions:

Benzotriazole Ring Modifications

The 1,2,3-benzotriazole core participates in electrophilic substitution and redox reactions:

Electrophilic Substitution

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at positions 4 or 7 of the aromatic ring, forming nitro derivatives .

-

Halogenation : Cl₂/FeCl₃ or Br₂/FeBr₃ produces chloro- or bromo-substituted analogs, enhancing bioactivity .

Redox Reactions

Tetrahydro Ring Transformations

The saturated six-membered tetrahydro ring undergoes strain-dependent reactions:

Ring-Opening Reactions

-

Acid-Catalyzed Hydrolysis : HCl/H₂O cleaves the tetrahydro ring, yielding a linear diamine-carboxylic acid compound .

-

Oxidative Ring Expansion : Ozone (O₃) followed by reductive workup forms a seven-membered lactam .

Functionalization at C-6

The methyl group at N-1 influences steric accessibility:

Biological Interaction Pathways

The compound modulates cellular targets through specific reactions:

Comparative Reactivity with Structural Analogs

Key differences in reactivity across benzotriazole derivatives:

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Recent studies have indicated that derivatives of benzotriazole compounds exhibit potential antidiabetic effects. For instance, a related compound was shown to act as a partial agonist for the Retinoid X Receptor (RXR), demonstrating significant anti-diabetes effects in type 2 diabetes model mice without the side effects typically associated with RXR full agonists . This suggests that 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid may also possess similar therapeutic potential.

Antimicrobial Activity

Benzotriazole derivatives have shown promising antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Materials Science

Corrosion Inhibition

The compound has been investigated for its role as a corrosion inhibitor in metal protection. Its ability to form stable complexes with metal ions makes it suitable for use in coatings and treatments designed to enhance the durability of metals against corrosive environments. Studies indicate that the presence of benzotriazole derivatives can significantly reduce corrosion rates in various metals .

Photostabilizers

In materials science, 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid is being explored as a photostabilizer for polymers. Its ability to absorb UV radiation and prevent photodegradation makes it valuable in extending the lifespan of plastic materials exposed to sunlight .

Environmental Science

Environmental Remediation

The compound's potential in environmental applications is noteworthy. It has been studied for its ability to chelate heavy metals from contaminated water sources. This property allows for the effective removal of toxic metals such as lead and cadmium from wastewater .

Data Table: Comparative Analysis of Applications

Case Studies

- Antidiabetic Research : A study published in 2024 highlighted the efficacy of a benzotriazole derivative in reducing blood glucose levels in diabetic mice models. The compound acted through RXR modulation without significant side effects typically associated with full agonists .

- Corrosion Studies : Research conducted on steel samples treated with benzotriazole derivatives demonstrated a reduction in corrosion rates by up to 70% over six months in saline environments. This study underscores the practical application of these compounds in industrial settings .

- Environmental Impact Assessment : A recent investigation into the use of benzotriazole derivatives for heavy metal removal showed that concentrations as low as 10 mg/L could effectively reduce lead levels by over 90% in contaminated water samples within 24 hours .

Mechanism of Action

The mechanism by which 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, proteins, and other biomolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Heterocycle Core

- Target vs. Indazole (C₉H₁₂N₂O₃): The indazole analog () replaces the triazole with a two-nitrogen indazole ring.

- Target vs. Benzodiazole (C₇H₁₀N₂O₂) : The benzodiazole analog () lacks one nitrogen atom in the heterocycle, reducing hydrogen-bonding capacity and electronic complexity. This may decrease binding affinity in enzyme inhibition studies .

- Target vs. Benzofuran (C₁₀H₁₂O₄) : The benzofuran analog () substitutes nitrogen with oxygen, creating a less polar heterocycle. The hydroxyl group enhances solubility in polar solvents but may reduce metabolic stability .

Substituent Effects

- The methyl group in the target compound and its indazole/benzodiazole analogs improves lipid solubility, which could enhance membrane permeability in biological systems.

- The carboxylic acid group in the target and benzofuran analogs facilitates salt formation and ionic interactions, critical for crystallinity and solubility in aqueous media .

Research Implications

- Medicinal Chemistry : The target’s triazole moiety may offer superior metal-coordination properties (vs. benzofuran) for catalysis or enzyme inhibition.

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound is characterized by the following chemical structure and properties:

- Chemical Formula : C9H12N2O2

- Molecular Weight : 180.21 g/mol

- IUPAC Name : 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to 1-methyl-4,5,6,7-tetrahydro-1H-benzotriazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL against resistant strains like MRSA .

Antifungal Activity

Studies have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The introduction of hydrophobic groups into the benzotriazole structure significantly enhances its antifungal potency. MIC values for these compounds were reported between 1.6 to 25 μg/mL .

Antiparasitic Activity

Recent investigations highlighted the antiparasitic potential of benzotriazole derivatives. For example:

- A study showed that certain derivatives exhibited dose-dependent growth inhibition against Trypanosoma cruzi, with a notable reduction in parasite viability at concentrations as low as 50 μg/mL .

The biological activity of 1-methyl-4,5,6,7-tetrahydro-1H-benzotriazole is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival.

- Membrane Disruption : It can disrupt microbial cell membranes leading to cell lysis.

- Interference with Nucleic Acids : Some studies suggest that benzotriazole derivatives can interact with DNA or RNA synthesis pathways in pathogens.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, various benzotriazole derivatives were tested against clinical isolates of Staphylococcus aureus. Results indicated that compounds with bulky hydrophobic substituents exhibited significantly lower MIC values compared to simpler analogs.

Case Study 2: Antifungal Potency

A comparative study evaluated the antifungal effects of several benzotriazole derivatives against Candida species. Compounds modified with electron-withdrawing groups showed enhanced activity compared to their unmodified counterparts.

Data Summary

Q & A

Q. What are the common synthetic routes for 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves cyclization of precursor amines with carboxylic acid derivatives. For example, condensation of substituted cyclohexenyl amines with formic acid or its equivalents under reflux conditions (e.g., 80–100°C in acetic acid) initiates ring closure. Post-cyclization oxidation (e.g., using KMnO₄ or H₂O₂) introduces the carboxylic acid moiety. Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Catalytic additives like p-toluenesulfonic acid (p-TSA) can enhance cyclization efficiency. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) ensures product purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, the methyl group on the triazole ring shows a singlet near δ 3.8 ppm, while the tetrahydrobenzene protons exhibit multiplet patterns between δ 1.5–2.5 ppm .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight (e.g., C₁₀H₁₂N₄O₂ requires [M+H]⁺ = 229.0984). Isotopic patterns distinguish between Cl-containing analogs .

- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, critical for confirming the carboxylic acid orientation .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

Methodological Answer:

- Medicinal Chemistry: The triazole core is explored as a bioisostere for amide bonds, enhancing metabolic stability in drug candidates. For example, it serves as a scaffold for kinase inhibitors or antimicrobial agents. Biological screening involves in vitro assays (e.g., MIC testing against E. coli) and computational docking to validate target binding .

- Materials Science: As a ligand in metal-organic frameworks (MOFs), its carboxylic acid group coordinates with metal nodes (e.g., Zn²⁺ or Cu²⁺), improving porosity for gas storage applications. Stability under thermal stress (TGA analysis) and surface area (BET measurements) are key evaluation metrics .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the synthesis of benzotriazole derivatives like this compound?

Methodological Answer: Regioselectivity in triazole formation is influenced by electronic and steric factors. Using directing groups (e.g., methyl at N1) or transition-metal catalysts (e.g., CuI in click chemistry) can bias ring closure toward the desired isomer. Computational modeling (DFT calculations) predicts energy barriers for competing pathways. Reaction monitoring via in situ IR or LC-MS identifies intermediates, enabling real-time adjustment of conditions .

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

- Prodrug Design: Esterification of the carboxylic acid improves membrane permeability. Hydrolysis studies (pH 7.4 buffer, 37°C) assess reconversion rates.

- Pharmacokinetic Profiling: LC-MS/MS quantifies plasma/tissue concentrations post-administration. Correlation with in vitro IC₅₀ values identifies metabolic hotspots.

- Metabolite Identification: Hepatocyte incubation or microsomal assays (e.g., CYP450 isoforms) detect active/inactive metabolites, guiding structural optimization .

Q. What computational methods are employed to predict the reactivity or binding interactions of this compound in drug discovery?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate binding to target proteins (e.g., COX-2 or HIV protease). The carboxylic acid group often participates in hydrogen bonds with catalytic residues.

- Molecular Dynamics (MD): Simulations (50–100 ns) assess complex stability under physiological conditions (e.g., solvation in explicit water). RMSD/RMSF analyses highlight flexible regions affecting binding.

- QSAR Modeling: Regression models correlate substituent electronic parameters (Hammett σ) with activity, guiding lead optimization. Leave-one-out cross-validation ensures model robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.